1-Cyclopentylcyclohexane-1-carboxylic acid
Description
1-Cyclopentylcyclohexane-1-carboxylic acid is a bicyclic carboxylic acid featuring a cyclohexane backbone substituted with a cyclopentyl group and a carboxylic acid moiety at the same carbon. This compound is of interest in pharmaceutical and synthetic chemistry due to its constrained bicyclic structure, which may influence bioavailability and metabolic stability.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-cyclopentylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)12(8-4-1-5-9-12)10-6-2-3-7-10/h10H,1-9H2,(H,13,14) |
InChI Key |
WZIYOBQZPLMHME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclopentylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting materials are often derived from petrochemical sources, and the reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, esters
Scientific Research Applications
1-Cyclopentylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopentylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclohexane and cyclopentyl rings provide structural stability and influence the compound’s overall conformation .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The cyclopentyl group in this compound introduces steric hindrance and conformational rigidity compared to the smaller nitrile group in 1-cyanocyclopentanecarboxylic acid .
Physicochemical Properties :
- The unsaturated 1-cyclohexene-1-carboxylic acid has a lower molecular weight (126.16 g/mol) and higher reactivity due to its double bond, enabling applications in polymerization .
- Cyclohexanecarboxylic acid, 1-cyclohexyl (C₁₃H₂₂O₂) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the cyclopentyl analog, impacting membrane permeability .
Biological Activity
1-Cyclopentylcyclohexane-1-carboxylic acid is an organic compound with a unique bicyclic structure that has garnered interest in various fields of biological and chemical research. The compound's potential biological activities, particularly in pharmacology and biochemistry, make it a subject of investigation. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula: C12H18O2
- Molecular Weight: 194.27 g/mol
- IUPAC Name: this compound
The compound features a cyclohexane ring substituted with a cyclopentyl group and a carboxylic acid functional group. This structural configuration is significant as it may influence the compound's interaction with biological systems.
1. Antimicrobial Properties
Studies have highlighted the antimicrobial potential of various carboxylic acids, including those structurally similar to this compound. Such compounds are known to exhibit activity against a range of bacterial strains due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
3. Neuroprotective Activity
Preliminary studies have suggested that bicyclic compounds may possess neuroprotective properties. These effects are often attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, which could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry techniques, including:
- Carboxylation Reactions: Utilizing cyclopentylcyclohexane as a starting material, carboxylation can introduce the carboxylic acid functional group.
- Catalytic Methods: Employing catalysts to facilitate the reaction between cyclopentyl derivatives and carbon dioxide under specific conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
